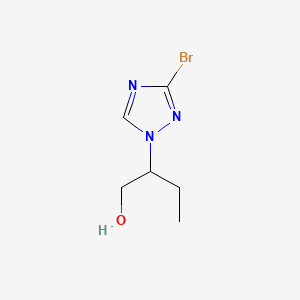
1-(1,1,1-Trifluoropropan-2-yl)piperazine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,1,1-Trifluoropropan-2-yl)piperazine hydrochloride is a chemical compound with the molecular formula C7H13F3N2·HCl. It is known for its unique trifluoromethyl group attached to a piperazine ring, which imparts distinct chemical properties. This compound is of interest in various fields, including medicinal chemistry and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,1,1-Trifluoropropan-2-yl)piperazine hydrochloride typically involves the reaction of 1-(1,1,1-Trifluoropropan-2-yl)piperazine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The process may involve:
Starting Materials: 1-(1,1,1-Trifluoropropan-2-yl)piperazine and hydrochloric acid.
Reaction Conditions: The reaction is usually conducted at room temperature or slightly elevated temperatures to facilitate the formation of the hydrochloride salt.
Purification: The product is purified through recrystallization or other suitable methods to obtain a high-purity compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The key steps include:
Bulk Synthesis: Utilizing large reactors to mix the starting materials in precise ratios.
Continuous Flow: Implementing continuous flow techniques to enhance reaction efficiency and yield.
Quality Control: Employing rigorous quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(1,1,1-Trifluoropropan-2-yl)piperazine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The hydrochloride salt can be hydrolyzed to yield the free base form of the compound.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution Products: Derivatives with different functional groups replacing the trifluoromethyl group.
Oxidation Products: Oxidized forms of the compound with additional oxygen-containing groups.
Reduction Products: Reduced forms with fewer fluorine atoms or altered functional groups.
Scientific Research Applications
1-(1,1,1-Trifluoropropan-2-yl)piperazine hydrochloride has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Biological Studies: The compound is employed in studies investigating the effects of trifluoromethyl groups on biological activity.
Industrial Applications: It serves as an intermediate in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(1,1,1-Trifluoropropan-2-yl)piperazine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross biological membranes more easily. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
1-(1,1,1-Trifluoropropan-2-yl)hydrazine hydrochloride: Shares the trifluoromethyl group but differs in the presence of a hydrazine moiety.
1-(1,1,1-Trifluoropropan-2-yl)amine hydrochloride: Similar structure but with an amine group instead of a piperazine ring.
Uniqueness: 1-(1,1,1-Trifluoropropan-2-yl)piperazine hydrochloride is unique due to its combination of a trifluoromethyl group and a piperazine ring, which imparts distinct chemical and biological properties. This makes it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C7H14ClF3N2 |
|---|---|
Molecular Weight |
218.65 g/mol |
IUPAC Name |
1-(1,1,1-trifluoropropan-2-yl)piperazine;hydrochloride |
InChI |
InChI=1S/C7H13F3N2.ClH/c1-6(7(8,9)10)12-4-2-11-3-5-12;/h6,11H,2-5H2,1H3;1H |
InChI Key |
HYOHIMYKXDRJCV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(F)(F)F)N1CCNCC1.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![benzyl N-[1-[(3-bromophenyl)carbamothioylamino]-2,2,2-trichloroethyl]carbamate](/img/structure/B11715421.png)
![3-[(4-methylphenyl)sulfonyl]-6-nitro-1,3-benzoxazol-2(3H)-one](/img/structure/B11715423.png)
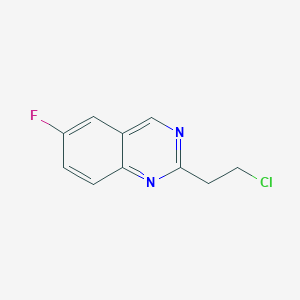
![tert-butyl 2-(chloromethyl)-6,7-dihydro-4H-thiazolo[4,5-c]pyridine-5-carboxylate](/img/structure/B11715439.png)
formamide](/img/structure/B11715455.png)
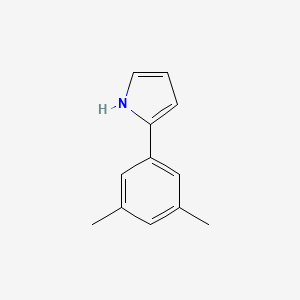
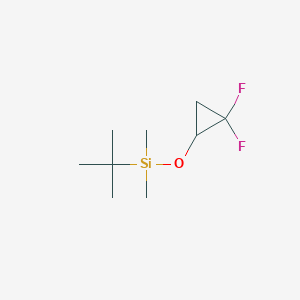
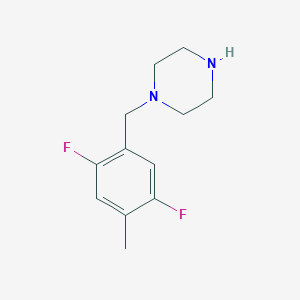
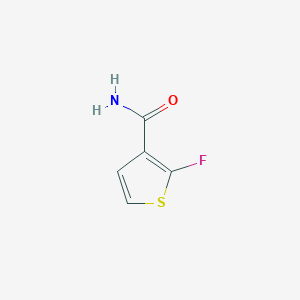
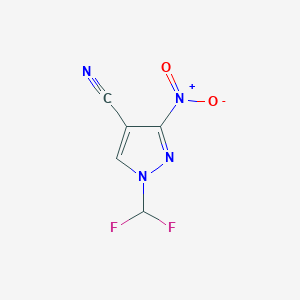
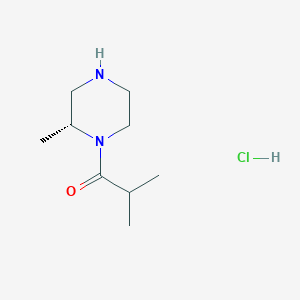
![{1-[(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)methyl]piperidin-4-yl}acetic acid](/img/structure/B11715501.png)

